molecular formula C15H18N4O4 B2766507 (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate CAS No. 1798418-94-6

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate

Cat. No.: B2766507
CAS No.: 1798418-94-6
M. Wt: 318.333
InChI Key: IBYLJVXXONJFNO-UHFFFAOYSA-N
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Description

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate is a complex organic compound with the molecular formula C15H18N4O4 It is known for its unique structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a cyanobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate typically involves multiple steps One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-methylbenzoate: Similar structure but with a methyl group instead of a cyano group.

    (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-chlorobenzoate: Contains a chlorine atom instead of a cyano group.

    (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-nitrobenzoate: Features a nitro group in place of the cyano group .

Uniqueness

The presence of the cyanobenzoate moiety in (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-15(2,3)22-14(21)18-9-12(17)19-23-13(20)11-6-4-10(8-16)5-7-11/h4-7H,9H2,1-3H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYLJVXXONJFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NOC(=O)C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=CC=C(C=C1)C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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